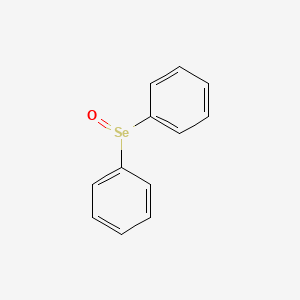

Diphenyl selenoxide

Description

Historical Context of Organoselenium Compounds in Organic Synthesis

The field of organoselenium chemistry, which explores compounds containing a carbon-selenium bond, has a history spanning over a century. ingentaconnect.com The first organoselenium compound, diethyl selenide (B1212193), was isolated in 1836. wikipedia.org Despite this early discovery, the significant development and integration of organoselenium reagents into the canon of organic synthesis began in earnest in the mid-1970s. ingentaconnect.comresearchgate.net This surge in interest was largely catalyzed by the discovery and development of selenoxide elimination reactions, which provided a remarkably mild and efficient method for introducing carbon-carbon double bonds. ingentaconnect.comresearchgate.netualberta.ca The modern era of synthetic organoselenium chemistry is widely considered to have commenced during this period, recognizing the element's ability to impart immense chemical versatility to organic molecules. semanticscholar.org Since then, the application of organoselenium compounds as reagents, catalysts, and intermediates has expanded dramatically, becoming an indispensable tool in modern organic synthesis. nih.gov

Significance of Diphenyl Selenoxide in Contemporary Synthetic Methodologies

This compound, a prominent member of the selenoxide family, holds a significant position in modern synthetic strategies. It is recognized as a mild and selective oxidizing agent for a variety of functional groups. nih.gov Its utility is particularly notable in the oxidation of catechols and hydroquinones, where it demonstrates high selectivity without affecting simple phenols. umich.edu The by-product of its oxidative reactions is diphenyl selenide, which can be recovered and recycled, adding to the efficiency of the process. umich.edu

Beyond its role as a stoichiometric oxidant, this compound is a key intermediate in one of the most important transformations in organoselenium chemistry: the selenoxide elimination. This reaction provides a general and reliable method for the synthesis of alkenes, especially α,β-unsaturated carbonyl compounds, under gentle conditions. wikipedia.orgualberta.cawikipedia.org The instability of selenoxides bearing β-protons, like this compound derivatives, is harnessed to facilitate this syn-elimination, a property that distinguishes them from their more stable sulfur analogs, sulfoxides. wikipedia.org

Scope and Research Focus of the Review

This article focuses exclusively on the chemical compound this compound. It will detail the principal synthetic routes for its preparation and provide a summary of its key physical and spectroscopic characteristics, including data from structural analyses like X-ray crystallography. The core of the review will be an in-depth examination of its reactivity and its multifaceted roles in organic synthesis. Specifically, its applications as a direct oxidizing agent, its pivotal function in elimination reactions for alkene synthesis, its involvement in cycloaddition pathways, and its utility in C-H functionalization reactions will be discussed.

Properties

CAS No. |

7304-91-8 |

|---|---|

Molecular Formula |

C12H10OSe |

Molecular Weight |

249.18 g/mol |

IUPAC Name |

phenylseleninylbenzene |

InChI |

InChI=1S/C12H10OSe/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |

InChI Key |

OOZCGWBPTPQVFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Se](=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Strategies for Diphenyl Selenoxide and Its Derivatives

Oxidation of Diphenyl Selenide (B1212193)

The most common route to diphenyl selenoxide is the direct oxidation of diphenyl selenide. This transformation can be accomplished using a range of oxidizing agents, with peroxide-based reagents being particularly prevalent. Electrochemical methods also offer a viable alternative for this oxidation.

Peroxide-Mediated Oxidations

Peroxides are a versatile class of oxidants for the conversion of selenides to selenoxides. The choice of peroxide can influence the reaction conditions and selectivity.

Hydrogen peroxide (H₂O₂) is a widely used, accessible, and environmentally benign oxidant for the synthesis of this compound from diphenyl selenide. wikipedia.orgwikipedia.org The reaction is typically exothermic and can be performed in various organic solvents. orgsyn.org The oxidation of diphenyl selenide with hydrogen peroxide leads to the formation of this compound. marquette.edu In some procedures, an excess of hydrogen peroxide is used to ensure complete conversion and to overcome any catalytic decomposition of H₂O₂ by the selenium species present. wikipedia.org The oxidation of the selenium atom in the presence of oxidants like hydrogen peroxide is a key step in many synthetic methodologies that utilize organoselenium compounds. oup.com

The mechanism of selenide oxidation by hydrogen peroxide has been the subject of detailed experimental and computational studies. The fundamental process involves a nucleophilic attack by the selenium atom on one of the oxygen atoms of the peroxide, which leads to the breaking of the O-O bond and the formation of the selenoxide and a molecule of water. nih.gov

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the potential energy surface of this reaction. For the oxidation of diphenyl diselenide by H₂O₂, which proceeds through selenoxide intermediates, the reaction to form the initial selenoxide has a calculated reaction barrier of +19.1 kcal mol⁻¹ and a reaction energy of -38.1 kcal mol⁻¹ at the ZORA-OPBE/TZ2P level of theory. thieme-connect.com The subsequent oxidation to the doubly oxidized product has a similar activation energy. thieme-connect.com The oxidation of n-butyl phenyl selenide to its corresponding selenoxide has a computed barrier of 16.2 kcal mol⁻¹ and the product is stabilized by 36.8 kcal mol⁻¹. thieme-connect.com

These theoretical studies are crucial for understanding the intricate mechanistic features of the oxidation of organoselenides by hydrogen peroxide. thieme-connect.com

Table 1: Calculated Energy Barriers and Reaction Energies for Selenide Oxidation by H₂O₂

| Reaction | Activation Energy (kcal mol⁻¹) | Reaction Energy (kcal mol⁻¹) |

| Diphenyl diselenide to Selenoxide | +19.1 | -38.1 |

| n-Butyl Phenyl Selenide to Selenoxide | +16.2 | -36.8 |

Data sourced from computational studies at the ZORA-OPBE/TZ2P level of theory. thieme-connect.com

The oxidation of selenides with hydrogen peroxide can exhibit autocatalytic behavior. orgsyn.org This phenomenon is particularly noted in the oxidation of diphenyl diselenide, where the reaction is catalyzed by benzeneseleninic acid, a product formed during the reaction sequence. chemrevlett.com The initial oxidation of diphenyl diselenide with hydrogen peroxide is somewhat slow, but as benzeneseleninic acid is formed, it catalyzes the subsequent oxidations. chemrevlett.com

Besides hydrogen peroxide, other peroxidic agents are also effective for the oxidation of diphenyl selenide to this compound.

meta-Chloroperoxybenzoic acid (m-CPBA): m-CPBA is a common oxidant used for this transformation, especially when mild conditions are required or when the substrate or product is sensitive to the conditions of hydrogen peroxide oxidation. wikipedia.orgcore.ac.uk It allows for the oxidation to be carried out at lower temperatures. wikipedia.org

Ozone (O₃): Ozone is another powerful oxidant that can convert diphenyl selenide to this compound. rsc.org The reaction is typically carried out by bubbling a stream of ozone through a solution of the selenide in an inert solvent at low temperatures. rsc.org A key advantage of using ozone is that the byproduct is simply oxygen, which simplifies workup procedures. wikipedia.org Studies have shown that diaryl selenides like diphenyl selenide are oxidized to the corresponding selenoxides by an equimolar amount of ozone. rsc.org

Autocatalytic Processes in Diselenide Oxidation to Selenoxide

Electrochemical Oxidation Approaches

Electrochemical methods provide an alternative, reagent-free approach to the synthesis of this compound and its derivatives. Anodic oxidation of diphenyl selenide can lead to the formation of the corresponding selenoxide. marquette.edu The electrochemical oxidation of diphenyl selenide and di(4-methylphenyl) selenide in acetonitrile (B52724) has been shown to primarily yield their respective selenoxides. marquette.edu

The mechanism of electrochemical oxidation of organoselenium compounds, such as diphenyl diselenide, often involves the initial formation of a radical cation at the anode. chemrevlett.com This radical cation can then cleave to form a phenylselenium radical and a phenylselenium cation. chemrevlett.com The phenylselenium cation is a key reactive intermediate that can participate in various subsequent reactions. In the context of synthesizing selenoxides, the direct oxidation of the selenide at the anode is the key step. The oxidation potential of diphenyl selenide is more cathodic (easier to oxidize) than that of analogous sulfides. oup.com The cyclic voltammetry of this compound shows a single, irreversible oxidation peak at a higher potential than that of diphenyl selenide itself. marquette.edu

The electrochemical approach offers a clean and controllable method for the synthesis of selenoxides, avoiding the use of chemical oxidants and the formation of their byproducts. organic-chemistry.org

Metal Complex-Mediated Oxidations (e.g., Molybdenum Complexes)

Molybdenum complexes have been effectively utilized as catalysts in the oxidation of various organic compounds, including sulfur and nitrogen-containing molecules. researchgate.net These complexes can facilitate the oxidation of diphenyl selenide to this compound. The catalytic cycle often involves the formation of a high-valent molybdenum-oxo species, which then acts as the oxygen transfer agent. While detailed studies specifically on the molybdenum-catalyzed oxidation to this compound are not extensively documented in the provided results, the general applicability of molybdenum complexes in oxidizing similar heteroatom compounds suggests its potential as a viable synthetic route. researchgate.net The efficiency of such reactions can be influenced by the nature of the molybdenum complex and the reaction conditions employed. researchgate.netresearchgate.net

Hydrolysis of Diphenylselenium Dibromide

This compound can be synthesized through the hydrolysis of diphenylselenium dibromide (Ph₂SeBr₂). oup.comacs.org This reaction proceeds by the replacement of the bromine atoms with hydroxyl groups, followed by the elimination of water to yield the selenoxide. The hydrolysis is a key step in certain reaction pathways and has been investigated in the context of understanding the formation of related triphenylselenonium halides. oup.com Diphenylselenium dibromide itself is a stable, crystalline compound with a trigonal bipyramidal geometry. acs.org The reaction of diphenylselenium dibromide with phenylmagnesium bromide has been studied, revealing that it can lead to the formation of diphenyl selenide and biphenyl, rather than the selenonium salt, indicating the reactivity of the dibromide towards organometallic reagents. oup.com

Asymmetric Synthesis of Chiral this compound Analogues

The synthesis of chiral, non-racemic selenoxides represents a significant challenge and an area of active research in organoselenium chemistry. mdpi.commdpi.com The pyramidal structure of selenoxides allows for the existence of enantiomers when the two organic substituents are different. mdpi.com

A primary strategy for accessing chiral selenoxides is the enantioselective oxidation of prochiral selenides. mdpi.commdpi.com This approach involves the use of a chiral oxidizing agent to selectively form one enantiomer of the selenoxide over the other.

Several chiral reagents have been employed for the asymmetric oxidation of selenides. N-sulfonyloxaziridines, particularly chiral derivatives like (+)- or (-)-N-(phenylsulfonyl)-(3,3-dichlorocamphoryl)oxaziridine, have proven to be highly effective for the asymmetric oxidation of simple alkyl aryl selenides, yielding high enantiomeric excesses (90-95% ee). researchgate.net The first asymmetric oxidation of methyl phenyl selenide using chiral 2-sulfonyloxaziridines was reported to give methyl phenyl selenoxide with a modest enantiomeric excess. mdpi.com

The Sharpless reagent, a mixture of a titanium tetraalkoxide, a dialkyl tartrate, and a hydroperoxide, is another important system for asymmetric oxidation. mdpi.com The oxidation of various alkyl aryl selenides using a combination of t-butylhydroperoxide, diethyl tartrate (DET), and titanium tetraisopropoxide (TTIP) has been shown to produce enantiomerically enriched selenoxides. mdpi.com For instance, the oxidation of methyl 2,4,6-tri-t-butylphenyl selenoxide using this system resulted in an ee of 32.7%. mdpi.com The Sharpless oxidation of o-nitrophenyl vinyl selenides has also been applied to the synthesis of chiral allenes via asymmetric selenoxide elimination. rsc.org

| Oxidizing System | Selenide Substrate | Product Selenoxide | Enantiomeric Excess (ee) |

| (+)-N-(phenylsulfonyl)-(3,3-dichlorocamphoryl)oxaziridine | Simple alkyl aryl selenides | Alkyl aryl selenoxides | 90-95% |

| Chiral 2-sulfonyloxaziridines | Methyl phenyl selenide | Methyl phenyl selenoxide | ~9% |

| Sharpless Reagent (t-BuOOH, DET, TTIP) | Methyl 2,4,6-tri-t-butylphenyl selenide | Methyl 2,4,6-tri-t-butylphenyl selenoxide | 32.7% |

The success of enantioselective oxidation is highly dependent on the structure of the prochiral selenide substrate. researchgate.net Steric and electronic factors of the substrate influence the enantiomeric excess achieved with a given chiral oxidant. researchgate.net For example, in the asymmetric oxidation of (E)- and (Z)-aryl cinnamyl selenides with a chiral oxaziridine, the extent of chirality transfer was found to be highly dependent on the structure of the allylic selenide. researchgate.net This highlights the interplay between the reagent and substrate in determining the stereochemical outcome. The development of these methods has made simple alkyl aryl selenoxides of high enantiomeric purity and well-defined stereochemistry accessible for the first time. researchgate.net

In addition to asymmetric synthesis, the resolution of racemic selenoxides is a viable method for obtaining enantiomerically pure compounds. mdpi.com Chromatographic techniques are particularly useful for this purpose. mdpi.comnih.govrsc.org The first optical resolution of diaryl selenoxides lacking functional groups was achieved using column chromatography with a chiral stationary phase. mdpi.com This technique has also been successfully applied to separate enantiomers of selenoxides that are configurationally stabilized by intramolecular coordination. mdpi.com For example, three enantiomerically pure 8-(dimethylamino)-1-aryl(alkyl)-naphthyl selenoxides were isolated using a chiral column. mdpi.com

Besides chromatography, other separation methods include crystallization, liquid-liquid extraction, and membrane separation. mdpi.comrsc.org These techniques rely on the differential interaction of the enantiomers with a chiral environment, allowing for their physical separation.

Reactivity Profiles and Mechanistic Pathways of Diphenyl Selenoxide

Oxidative Reactivity in Organic Transformations

Diphenyl selenoxide has been recognized as a mild reagent and catalyst for the oxidation of a range of organic compounds, including catechols, hydroquinones, hydrazides, and amines. nih.govumich.edu

One of the key features of this compound is its selectivity as an oxidant, allowing for the transformation of specific functional groups while leaving others intact.

This compound is a highly effective reagent for the selective oxidation of catechols and hydroquinones to their corresponding o- and p-quinones, respectively. umich.eduoup.com A significant advantage of this reagent is its inertness towards simple monohydric phenols, which remain unchanged even under reflux conditions. umich.edu The oxidation is typically carried out using stoichiometric amounts of this compound in solvents like methanol (B129727) or dichloromethane. umich.edu For instance, the oxidation of 3,5-di-tert-butylcatechol (B55391) proceeds in quantitative yield within 30 minutes in anhydrous methanol at room temperature. umich.edu Similarly, hydroquinone (B1673460) is oxidized to p-benzoquinone in over 95% yield. umich.edu

The proposed mechanism for the oxidation of catechols involves the formation of a cyclic catechol selenurane intermediate. umich.edu This intermediate then collapses to form the quinone and diphenyl selenide (B1212193). The diphenyl selenide byproduct can be recovered and re-oxidized back to this compound, allowing for recycling. umich.edu

Table 1: Oxidation of Catechols and Hydroquinones with this compound

| Substrate | Product | Solvent | Conditions | Yield (%) | Reference |

| 3,5-di-tert-butylcatechol | 3,5-di-tert-butyl-o-benzoquinone | Anhydrous Methanol | Room Temperature, 30 min | Quantitative | umich.edu |

| Hydroquinone | p-Benzoquinone | Not specified | Not specified | >95 | umich.edu |

| Catechol | o-Benzoquinone | Not specified | Not specified | High | oup.com |

This compound serves as a mild oxidant for nitrogen-containing compounds such as hydrazides and amines. nih.govumich.edu While detailed mechanistic studies on these specific transformations with this compound are not extensively documented in the provided context, the oxidation of 1,1-disubstituted hydrazines with the related benzeneseleninic acid suggests that the reaction likely proceeds via the formation of an intermediate seleninamides, which can then undergo further reactions like a Pummerer-type rearrangement rather than forming N-aminonitrenes. cdnsciencepub.com The oxidation of tribenzylhydrazine with benzeneseleninic acid, a related selenium(IV) oxidant, yields benzaldehyde (B42025) dibenzylhydrazone, which is consistent with the formation of an imine intermediate. cdnsciencepub.com

While this compound can be used stoichiometrically, organoselenium compounds are often employed as catalysts in conjunction with a terminal oxidant, such as hydrogen peroxide. nih.govresearchgate.net In these catalytic systems, the active selenoxide is generated in situ from the corresponding selenide. nih.govresearchgate.net

Aryl benzyl (B1604629) selenoxides have been shown to be efficient catalysts for the epoxidation of various olefinic substrates using hydrogen peroxide as the oxidant. organic-chemistry.orgorganic-chemistry.org However, this compound itself is reported to be less active in these transformations compared to more specialized aryl benzyl selenoxides. organic-chemistry.org For example, benzyl 3,5-bis(trifluoromethyl)phenyl selenoxide is a significantly more active catalyst for epoxidation. organic-chemistry.org

The catalytic cycle is believed to involve the in situ formation of a powerful oxidizing species from the selenoxide and hydrogen peroxide. organic-chemistry.org Mechanistic studies suggest that the reaction proceeds through a hydroxy perhydroxy selenane intermediate which then acts as the active oxidant. organic-chemistry.org Another proposed active species in selenium-catalyzed oxidations with hydrogen peroxide is perseleninic acid. cardiff.ac.uknih.gov

Table 2: Comparison of Selenoxide Catalysts in Epoxidation

| Catalyst | Activity | Reference |

| Benzyl 3,5-bis(trifluoromethyl)phenyl selenoxide | High | organic-chemistry.org |

| This compound | Lower | organic-chemistry.org |

Similar to epoxidation, aryl benzyl selenoxides are effective catalysts for the Baeyer-Villiger oxidation of aldehydes and ketones with hydrogen peroxide. organic-chemistry.org This provides a metal-free method for this important transformation. organic-chemistry.org Again, this compound is found to be a less potent catalyst in this reaction compared to specifically designed aryl benzyl selenoxides. organic-chemistry.orgresearchgate.net For instance, in the Baeyer-Villiger oxidation of 3,4,5-trimethoxybenzaldehyde, benzyl 3,5-bis(trifluoromethyl)phenyl selenoxide gives complete conversion, while this compound results in only 50% reaction after 24 hours. researchgate.net

The mechanism is thought to be similar to that of epoxidation, proceeding through a hydroxy perhydroxy selenane intermediate that acts as the effective oxidant. organic-chemistry.org Competition studies have indicated that epoxidation reactions are generally faster than Baeyer-Villiger oxidations when catalyzed by these selenoxides. organic-chemistry.orgresearchgate.net

Catalytic Oxidation Cycles

Oxidation of Sulfides to Sulfoxides and Sulfones

This compound and its derivatives serve as effective catalysts in the oxidation of sulfides. The process allows for the selective conversion of sulfides first to sulfoxides and subsequently to sulfones, typically using hydrogen peroxide (H₂O₂) as a green and efficient oxidant. nih.govmdpi.com The selectivity of the reaction—whether it stops at the sulfoxide (B87167) or proceeds to the sulfone—can often be controlled by adjusting the reaction conditions. rsc.org

The catalytic cycle is initiated by the in-situ formation of a more potent oxidizing agent, such as peroxyselenic (IV) acid, from the reaction between the selenoxide and hydrogen peroxide. nih.govmdpi.com This species then oxidizes the sulfide (B99878). For instance, in the presence of a catalyst like diphenyl diselenide, which is readily oxidized to a seleninic acid and then to the active oxidizing species, sulfides can be selectively converted to sulfoxides. organic-chemistry.org The initially formed sulfoxide is less nucleophilic than the starting sulfide, which can help in achieving selectivity, but further oxidation to the sulfone is common if an excess of the oxidant is used or under more forcing conditions. nih.govrsc.org The oxidation of various diaryl, aryl alkyl, and dialkyl sulfides to their corresponding sulfoxides and sulfones has been successfully demonstrated using peroxomolybdenum complexes, where selenoxides are intermediates in the oxidation of selenides to selenones. scielo.br

The table below summarizes the oxidation of various sulfides to sulfoxides and sulfones using different selenium-based catalytic systems.

| Substrate | Catalyst System | Oxidant | Product | Selectivity/Yield | Reference |

|---|---|---|---|---|---|

| Methyl phenyl sulfide | o-Nitrobenzeneseleninic acid | H₂O₂ | Methyl phenyl sulfoxide or sulfone | Selective depending on conditions | rsc.org |

| Various sulfides | Diphenyl diselenide | Urea-hydrogen peroxide | Sulfoxides | Highly selective | organic-chemistry.org |

| Aryl/Alkyl sulfides | SeO₂ | H₂O₂ | Sulfoxides or Sulfones | Chemoselective depending on oxidant amount | mdpi.com |

| Diphenyl sulfide | [MoO(O₂)₂(H₂O)(hmpa)] | - | Diphenyl sulfone | High yield (via selenone intermediate logic) | scielo.br |

Mechanistic Role of Hydroxy Perhydroxy Selenane Intermediates

In oxidation reactions catalyzed by selenoxides with hydrogen peroxide, the active oxidizing species is not the selenoxide itself but a higher-valent selenium intermediate. le.ac.uklclark.edu Mechanistic studies and experimental evidence have identified this key intermediate as a hydroxy perhydroxy selenane. organic-chemistry.orgnih.gov This species is formed by the addition of hydrogen peroxide to the selenium center of the selenoxide. mdpi.com

The formation of the hydroxy perhydroxy selenane has been postulated and supported by both computational studies and direct observation through techniques like electrospray ionization mass spectrometry (ESI-MS) and ⁷⁷Se NMR spectroscopy. le.ac.uklclark.eduresearchgate.net This intermediate is a significantly more powerful oxidizing agent than the parent selenoxide. le.ac.uklclark.edunih.gov For example, in the glutathione (B108866) peroxidase (GPx)-like oxidation of thiols, the rate of oxidation with a selenoxide in the presence of H₂O₂ is orders of magnitude higher than with the selenoxide alone, a fact attributed to the formation of the hydroxy perhydroxy selenane intermediate. le.ac.uklclark.edu

This intermediate is considered the active agent in various oxidation processes, including the epoxidation of alkenes and Baeyer-Villiger oxidations, where aryl benzyl selenoxides have shown high catalytic efficiency. organic-chemistry.org The mechanism involves the transfer of an oxygen atom from the hydroxy perhydroxy selenane to the substrate, regenerating the selenoxide, which can then re-enter the catalytic cycle. organic-chemistry.orgmdpi.com

Oxygen Atom Transfer Reactions

This compound participates in oxygen atom transfer reactions, acting as either an oxygen donor or a participant in a catalytic cycle that transfers oxygen from an oxidant to a substrate.

A prominent example of this compound acting as an oxygen donor is its deoxygenation by phosphites. uoc.gr The reaction of this compound with triaryl phosphites results in the formation of diphenyl selenide and the corresponding triaryl phosphate. uoc.gr Kinetic studies, including Hammett plots, indicate that the mechanism of this oxygen transfer is sensitive to electronic effects. For this compound, the data suggests the phosphite (B83602) acts as an electrophile, and the selenoxide oxygen acts as a nucleophile. uoc.gr In contrast, for the more electron-rich bis(p-methoxyphenyl) selenoxide, the phosphite appears to act as a nucleophile, attacking the selenium atom. uoc.gr

This compound can also be involved in photochemical oxygen transfer reactions. iastate.edu Furthermore, in the photooxygenation of sulfides, aryl selenoxides can trap persulfoxide intermediates. uoc.gr This trapping can proceed through different mechanistic pathways depending on the electronic nature of the substituents on the aryl selenoxide, highlighting its versatile role in mediating oxygen transfer. uoc.gr Theoretical studies have also explored the role of diaryl selenides in catalyzing the isomerization of peroxynitrite to nitrate, a process that involves crucial oxygen transfer steps. researchgate.net

Selenoxide Elimination Reactions

Fundamental Mechanism of Intramolecular Syn Elimination

The selenoxide elimination is a cornerstone reaction in organic synthesis for the formation of alkenes. mdpi.com The reaction proceeds through a concerted, intramolecular syn elimination pathway, which is also known as a thermal syn elimination or an Eᵢ (Elimination internal) mechanism. wikipedia.orgwikipedia.orgscribd.comslideshare.net This mechanism involves a cyclic, five-membered transition state. wikipedia.orgwm.edu

In this process, the selenoxide oxygen atom functions as an internal base, abstracting a proton from the β-carbon (the carbon adjacent to the one bearing the seleninyl group). nih.gov Simultaneously, the carbon-selenium bond cleaves, leading to the formation of a carbon-carbon double bond (an olefin) and a selenenic acid (R-SeOH) as a byproduct. wikipedia.orgnih.gov This entire process occurs in a single, concerted step without the need for external acids or bases and without involving charged intermediates. wikipedia.org Selenoxide eliminations are notably facile, often occurring at or below room temperature, which makes them preferable to analogous sulfoxide eliminations that typically require higher temperatures. wikipedia.orgwikipedia.org

The reaction is widely applied in the synthesis of complex molecules, including natural products and bioactive compounds, due to its mild conditions and high efficiency. mdpi.comorganicreactions.org

Stereochemical Requirements for Transition State Geometry

The intramolecular syn elimination mechanism imposes strict stereochemical requirements on the reacting substrate. For the reaction to occur, the molecule must adopt a conformation where the hydrogen atom on the β-carbon and the phenylseleninyl group are in a syn-coplanar arrangement. wikipedia.org This geometry allows for the formation of the requisite five-membered cyclic transition state where the selenoxide oxygen can effectively abstract the β-hydrogen. wikipedia.orgwm.edu

The syn nature of the elimination has been unambiguously proven through stereochemical studies. core.ac.uk For example, the oxidation of an erythro-selenide exclusively yields the (Z)-alkene, while the corresponding threo-selenide gives only the (E)-alkene. core.ac.uk This high degree of stereospecificity is a direct consequence of the required transition state geometry.

The steric environment of the transition state also influences the reaction rate. In a study involving diastereomeric steroidal selenoxides, the (S)-isomer, which could more easily achieve the less sterically compressed transition state, decomposed significantly faster than the (R)-isomer. mdpi.com Computational studies suggest that in the transition state, the breaking of the Cβ-H bond is slightly more advanced than the cleavage of the Cα-Se bond. wm.edu

Formation of Carbon-Carbon Double Bonds (Olefins)

The primary synthetic application of the selenoxide elimination is the formation of carbon-carbon double bonds, providing a mild and general method for synthesizing olefins. wikipedia.orgwm.edu This reaction is particularly powerful for preparing α,β-unsaturated carbonyl compounds from their saturated precursors. wikipedia.orgorganicreactions.org The required α-phenylseleno carbonyl compounds are readily prepared, and their subsequent oxidation to the selenoxide followed by in-situ elimination provides the unsaturated product under very mild conditions, with temperatures ranging from -50 °C to 40 °C. wikipedia.orgorganicreactions.org

The reaction displays predictable regioselectivity. When multiple β-hydrogens are available for abstraction, the elimination generally favors the formation of the more substituted, conjugated double bond. wikipedia.org In cyclic systems, endocyclic double bonds are typically formed in preference to exocyclic ones, unless a syn β-hydrogen is not available within the ring. wikipedia.org The utility of this reaction is highlighted by its widespread use in the total synthesis of natural products, where the introduction of a double bond is often a crucial step. mdpi.com The mildness of the selenoxide elimination makes it compatible with a wide range of functional groups, distinguishing it as a premier method for olefin synthesis. wm.edumdpi.com

The table below provides examples of olefin synthesis via selenoxide elimination.

| Substrate Type | Intermediate | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Saturated Ketones/Esters | α-Phenylseleno carbonyl compound | α,β-Unsaturated carbonyl compound | Most common application; proceeds at low temperature. | wikipedia.orgorganicreactions.org |

| erythro-Alkyl Phenyl Selenide | erythro-Selenoxide | (Z)-Alkene | Demonstrates syn stereospecificity. | core.ac.uk |

| threo-Alkyl Phenyl Selenide | threo-Selenoxide | (E)-Alkene | Demonstrates syn stereospecificity. | core.ac.uk |

| Cyclic Selenides | Cyclic Selenoxide | Endocyclic Olefin | Favored over exocyclic unless no syn β-H is available. | wikipedia.org |

Regioselectivity in Selenoxide Eliminations

The regioselectivity of selenoxide elimination, which dictates the position of the newly formed double bond, is a critical aspect of its synthetic utility. This selectivity is significantly influenced by the substitution pattern of the substrate, particularly by the nature of substituents at the beta-position relative to the selenoxide group, and by the inherent preference for the formation of thermodynamically stable conjugated systems and endocyclic double bonds.

The nature of substituents on the beta-carbon atom to the selenoxide group plays a pivotal role in determining the direction of the elimination and, consequently, the distribution of olefinic products. While selenoxide elimination generally favors the formation of a double bond towards the less substituted carbon, this preference is not absolute and can be overridden by other electronic and steric factors. core.ac.uk

Electron-withdrawing groups at the beta-position, such as carbonyl, cyano, and nitro groups, strongly direct the elimination to form a double bond in conjugation with these groups. core.ac.uk This is attributed to the stabilization of the incipient double bond through resonance. Conversely, the influence of other substituents is less straightforward. For instance, substituents like hydroxyl, alkoxy, and acetate (B1210297) groups tend to favor the formation of the corresponding vinylic compounds, whereas groups that can conjugate with a double bond, such as another carbon-carbon double bond or a carbonyl group, direct the elimination to form conjugated products. core.ac.uk The regioselectivity for some substituents like azides, amines, halogens, and sulfur-containing groups is not as well-defined due to a lack of extensive data. core.ac.uk

A study on the elimination of β-substituted cyclohexyl phenyl selenoxides demonstrated this directing effect. The product distribution was found to be dependent on the nature of the β-substituent, as detailed in the table below.

Table 1: Influence of β-Substituents on the Regioselectivity of Selenoxide Elimination

| β-Substituent (Y) | Product Type |

|---|---|

| OH, OR, OAc, NHCOCH₃ | Vinylic compound [>C=C(Y)-C<] is the main or sole product. core.ac.uk |

| CN, COR, CO₂R, C=C, NO₂, SO₂ | Conjugated compound [C=C-Y] is the main or sole product. core.ac.uk |

| N₃, NR₂, Halogen, S | Regioselectivity is not well-established. core.ac.uk |

A strong driving force in selenoxide eliminations is the formation of a thermodynamically stable product. This is evident in the pronounced preference for the formation of double bonds that are in conjugation with other unsaturation, such as another double bond, a triple bond, or a carbonyl group. wikipedia.orgcore.ac.uk The formation of non-conjugated products is generally not observed, even in cases where the formation of a conjugated system might be sterically hindered. core.ac.uk

In cyclic systems, particularly in the case of α-alkyl α-arylseleno cycloalkanones, there is a distinct preference for the formation of the endocyclic double bond. core.ac.uk This leads to the formation of an endo-olefin, where the double bond is within the ring system. This preference is attributed to the greater stability of the endocyclic enone compared to the corresponding α-methylene ketone. core.ac.uk An interesting case was reported where an endocyclic enone was formed even when it was not conjugated with an olefin on a side chain. core.ac.uk

An example of this regioselectivity was observed in the elimination of a phenylselenoketone, where endocyclic elimination predominated, leading to a higher proportion of the cyclohexenone product.

Table 2: Regioselectivity in the Elimination of a Phenylselenoketone

| Substrate | Product Ratio (Endocyclic : Exocyclic) | Reference |

|---|---|---|

| Phenylselenoketone (5) | 85 : 15 | |

| Hydroxyselenide (6) | Predominantly exocyclic |

This preference for endocyclic elimination can, however, be influenced by other factors. For instance, in a related hydroxyselenide, exocyclic elimination was the major pathway, suggesting that steric interactions in the transition state required for endocyclic elimination can alter the regiochemical outcome.

Influence of Beta-Substituents on Olefin Product Distribution

Functional Group Transformations via Selenoxide Elimination

The synthetic utility of this compound extends beyond simple alkene formation. The selenoxide elimination can be ingeniously coupled with other reactions in a tandem sequence to effect more complex functional group transformations. These one-pot procedures offer significant advantages in terms of efficiency and atom economy.

A novel application of selenoxide elimination is its use to trigger the hydrolysis of enamines, leading to the formation of primary and secondary amines. mdpi.comresearchgate.net This one-pot reaction involves the oxidation of an amino organoselenide to the corresponding selenoxide. mdpi.com Subsequent intramolecular syn-elimination generates an enamine intermediate. mdpi.com This enamine, in the presence of an aqueous medium, undergoes hydrolysis to yield the corresponding amine and a carbonyl compound, such as phenylacetaldehyde. mdpi.com

The proposed mechanism for this transformation involves the initial oxidation of the selenium atom, followed by the syn-elimination to form the enamine and selenenic acid. mdpi.com The selenenic acid is then further oxidized to seleninic acid. mdpi.com The crucial C-N bond cleavage occurs in two steps: protonation of the enamine by a hydronium ion, followed by a proton transfer from the hydroxyl group to the nitrogen atom, leading to the final amine product. mdpi.com This methodology provides a novel strategy for the selective release of bioactive amine-containing molecules under oxidative conditions. mdpi.comdntb.gov.ua

One of the most widespread and significant applications of this compound is in the synthesis of α,β-unsaturated carbonyl compounds from their saturated counterparts. wikipedia.orgresearchgate.netrsc.org This transformation is typically achieved through a two-step process: α-selanylation of the carbonyl compound followed by oxidation to the selenoxide and subsequent in-situ elimination. wikipedia.orgorganicreactions.org

The initial α-selanylation can be accomplished by reacting the enol or enolate of a ketone, aldehyde, or ester with an electrophilic selenium reagent like benzeneselenenyl chloride or bromide, or with diphenyl diselenide. organicreactions.org The resulting α-phenylseleno carbonyl compound is then oxidized, most commonly with hydrogen peroxide or ozone, to the corresponding selenoxide. wikipedia.orgsci-hub.se This selenoxide readily undergoes thermal syn-elimination, often at temperatures between -50 and 40 °C, to afford the α,β-unsaturated carbonyl compound. wikipedia.org This method is highly general and has been successfully applied to a wide range of acyclic and cyclic carbonyl compounds, including esters and amides. wikipedia.orgsci-hub.se

The reaction is particularly effective for the preparation of α,β-unsaturated ketones (enones). sci-hub.se Several procedures have been developed to optimize the yields of this transformation, including one-pot methods that convert ketones directly to enones. rsc.orgsci-hub.se

Selenoxide Elimination-Triggered Enamine Hydrolysis

Competing and Side Reactions

While selenoxide elimination is a powerful synthetic tool, it is not without potential complications. Several competing and side reactions can occur, which may lower the yield of the desired olefinic product. Understanding these side reactions is crucial for optimizing reaction conditions and maximizing the efficiency of the desired transformation.

One significant side reaction is the seleno-Pummerer reaction, which can occur in the presence of acid. wikipedia.org This involves the protonation of the selenoxide intermediate, followed by the elimination of a hydroxide (B78521) ion and subsequent hydrolysis to yield α-dicarbonyl compounds. wikipedia.org This side reaction can often be minimized by buffering the reaction mixture with an amine base. wikipedia.org

Another common side reaction, particularly in the case of ketones and aldehydes, is the selanylation of the intermediate selenoxide. wikipedia.org This process leads to the formation of elimination products that retain a carbon-selenium bond. wikipedia.org This side reaction is more challenging to prevent than the seleno-Pummerer reaction. wikipedia.org

The formation of β-hydroxy selenides is another persistent side reaction that can occur through the addition of the elements of benzeneselenenic acid (PhSeOH) to the newly formed olefin product. researchgate.net Benzeneselenenic acid is generated during the elimination process. This side reaction can be suppressed by the addition of an unhindered secondary amine to the reaction mixture. researchgate.net

In some cases, especially when using excess hydrogen peroxide as the oxidant, undesired oxidation of the starting material or the product can occur. wikipedia.org For example, the Baeyer-Villiger oxidation of the product has been observed. wikipedia.org This is less of a problem for more electron-rich carbonyl compounds like esters and amides. wikipedia.org

Finally, difficulties in achieving high yields can be anticipated when the introduction of the double bond leads to a highly strained system, or when the product itself is extremely reactive. sci-hub.se

Seleno-Pummerer Rearrangement

Sigmatropic Rearrangements Involving Selenoxide Intermediates

The rsc.orgodu.edu-sigmatropic rearrangement is a characteristic and synthetically valuable reaction of allylic selenoxides. wikipedia.org This pericyclic reaction proceeds through a five-membered ring transition state and involves the migration of the selenoxide oxygen to the γ-carbon of the allylic system, with a concomitant shift of the double bond. odu.eduwikipedia.orgtandfonline.com This rearrangement is typically very rapid, with most allylic selenoxides rearranging at temperatures ranging from -50 to 40 °C. wikipedia.org

The rearrangement displays stereoselectivity, with a strong preference for the formation of the E-alkene (trans) isomer at the newly formed double bond. wikipedia.org The stereochemistry of the newly formed C-O bond is dependent on the geometry of the starting allylic selenide and the transition state conformation. odu.eduwikipedia.org

A key application of the rsc.orgodu.edu-sigmatropic rearrangement of allylic selenoxides is the synthesis of allylic alcohols. rsc.orgtandfonline.com The initial rearrangement product is an allylic selenenate ester, which is readily hydrolyzed to afford the corresponding allylic alcohol. mdpi.com This two-step sequence, involving the oxidation of an allylic selenide to the selenoxide followed by the rearrangement and hydrolysis, provides a powerful method for the 1,3-transposition of an alcohol function. Enzymatic oxidation of allylic selenides has also been shown to generate selenoxides that readily undergo this rearrangement to produce allylic alcohols. rsc.orgrsc.org

Significant efforts have been directed towards achieving asymmetric induction in the rsc.orgodu.edu-sigmatropic rearrangement of allylic selenoxides to produce enantiomerically enriched allylic alcohols. odu.edumdpi.comacs.org This can be accomplished by using chiral auxiliaries on the selenium atom or by employing chiral oxidizing agents to generate a diastereomerically enriched selenoxide from a prochiral allylic selenide. mdpi.comscholaris.cacapes.gov.br

For instance, the use of chiral [2.2]paracyclophane-substituted selenides has demonstrated the transfer of chirality from the chiral selenium auxiliary to the newly formed stereocenter in the allylic alcohol product. mdpi.com Similarly, the oxidation of achiral allylic selenides with chiral oxaziridines can lead to the formation of optically active allylic alcohols. mdpi.comcapes.gov.br The degree of asymmetric induction is influenced by factors such as the structure of the chiral auxiliary, the nature of the oxidant, and the geometry of the allylic selenide. odu.eduscholaris.ca Theoretical studies using density-functional theory have been employed to model the transition states and predict the enantioselectivity of these rearrangements. odu.edu

Vinyl selenoxides, generated from the oxidation of vinyl selenides, can undergo a β-elimination reaction to furnish allenes. mdpi.comresearchgate.net This transformation provides a valuable route to cumulene systems. The success of this method, particularly in an asymmetric fashion, relies on the configurational stability of the intermediate chiral vinyl selenoxide. researchgate.net

The development of chiral selenium-based reagents has enabled the synthesis of enantioenriched allenes from alkynes. researchgate.net These reagents can stabilize the absolute configuration of the selenium(IV) atom in the vinyl selenoxide intermediate, promoting a diastereoselective β-syn-elimination to yield highly enantioenriched allenes. researchgate.net The steric hindrance around the selenium center in these designed reagents plays a crucial role in preventing racemization of the selenoxide intermediate. researchgate.net The elimination of the seleninic acid moiety from the vinyl selenoxide is a key step in the formation of the allene. mdpi.com

[2][4]-Sigmatropic Rearrangement of Allylic Selenoxides

Formation of Allylic Alcohols

Formation and Reactivity of Selenonium Ylides

Selenonium ylides are compounds that feature a positively charged selenium atom adjacent to a carbanion. Their synthesis and reactivity are of significant interest in organic chemistry.

Synthesis from Selenoxides and Activated Methylene (B1212753) Compounds

The reaction between selenoxides and compounds with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) is a common method for synthesizing stable selenonium ylides. nih.govoup.com However, the success of this reaction can be influenced by the nature of the selenoxide and the methylene compound.

For instance, the reaction of this compound with malononitrile (B47326) yields diphenyl selenide as the primary product, with only a small amount of the desired ylide being formed. mdpi.com In the case of methyl cyanoacetate (B8463686), only the reduction product, diphenyl selenide, is observed. mdpi.com In contrast, refluxing this compound with an equimolar amount of cyanoacetate or dimedone in chloroform (B151607) can effectively produce the corresponding ylides. mdpi.com

Optically active selenonium ylides can be synthesized with high diastereomeric excess through the nucleophilic substitution of an optically active selenoxide with an active methylene compound, a reaction that proceeds with retention of configuration. rsc.org

Dicyclohexylcarbodiimide (B1669883) (DCC)-Promoted Reactions

To improve the efficiency of ylide synthesis from selenoxides and activated methylene compounds, dicyclohexylcarbodiimide (DCC) can be employed as a promoting agent. nih.govmdpi.com This method has been successfully used to prepare selenonium ylides with a trifluoroacetyl group attached to the ylidic carbon. nih.govmdpi.com The use of DCC facilitates the condensation reaction, leading to higher yields of the desired ylide. mdpi.com

Intermolecular Reactivity and Trapping Reactions

This compound exhibits notable intermolecular reactivity, particularly in its ability to act as a trapping agent for reactive intermediates.

Trapping of Peroxides and Sulfoxides

Aryl selenoxides, including this compound, are highly effective at trapping intermediates generated during the singlet oxygenation of sulfides. uoc.gr In the co-photooxygenation of an aryl selenoxide with dimethyl sulfide, the corresponding aryl selenone is formed in quantitative amounts. uoc.gr This indicates that the selenoxide efficiently intercepts a reactive oxygen-containing species.

The proposed mechanism involves the selenoxide trapping a persulfoxide intermediate. uoc.gr This reactivity highlights the antioxidant potential of organoselenium compounds, which is a subject of considerable research interest. uoc.gr

Kinetic Studies and Substituent Effects on Trapping Reactions

Kinetic studies on the trapping of persulfoxide by various aryl selenoxides have revealed interesting substituent effects. uoc.gr In a competitive reaction, both bis(p-methoxyphenyl) selenoxide (with an electron-donating group) and bis(p-chlorophenyl) selenoxide (with an electron-withdrawing group) were found to be more reactive than this compound. uoc.gr Specifically, bis(p-methoxyphenyl) selenoxide is 3.1 times more reactive, and bis(p-chlorophenyl) selenoxide is 3.8 times more reactive than this compound. uoc.gr

These findings suggest a complex mechanism that does not follow a simple Hammett correlation. Two possible mechanistic pathways have been proposed:

Nucleophilic attack of the sulfur atom of the persulfoxide on the selenium atom of the selenoxide.

Nucleophilic attack of the oxygen atom of the selenoxide on the electrophilic sulfur atom of the persulfoxide. uoc.gr

The relative contribution of each pathway is thought to depend on the electronic nature of the substituents on the aryl ring of the selenoxide. uoc.gr Electron-donating groups favor the second mechanism, while electron-withdrawing groups favor the first. uoc.gr

Spectroscopic and Computational Elucidation of Diphenyl Selenoxide Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and dynamic investigation of organoselenium compounds, with Diphenyl Selenoxide being a prominent subject of such studies. The magnetic isotope of selenium, ⁷⁷Se, although having a low natural abundance of 7.6% and a nuclear spin of 1/2, provides a direct window into the electronic environment of the selenium atom. oup.com

⁷⁷Se NMR Chemical Shifts and Their Correlation with Oxidation State

The ⁷⁷Se NMR chemical shift is highly sensitive to the oxidation state of the selenium atom. oup.com This makes it an invaluable tool for distinguishing between different selenium species that may be present in a reaction mixture, such as selenides, selenoxides, and selenones.

For this compound, the ⁷⁷Se NMR chemical shift is significantly different from its precursor, Diphenyl Selenide (B1212193), and its further oxidized product, Diphenyl Selenone. The oxidation of Diphenyl Diselenide with H₂O₂ first leads to the formation of this compound. nih.gov Further oxidation can yield higher oxidation state species. For instance, the oxidation of benzeneseleninic acid can lead to a selenonium-selenonate salt, which exhibits two distinct ⁷⁷Se NMR signals at 1026 and 1217 ppm, corresponding to the selenonate anion and the selenonium moiety, respectively. scholaris.ca This clear differentiation in chemical shifts allows for the direct monitoring of oxidation reactions.

The chemical shifts are typically reported relative to a standard, such as dimethyl selenide (Me₂Se) or diphenyl diselenide. For example, the ⁷⁷Se{¹H} NMR chemical shift for bis(2,4,6-trimethylphenyl) selenoxide has been reported at 911 ppm. It is important to note that ⁷⁷Se chemical shifts can be influenced by solvent, concentration, and temperature, which necessitates consistent experimental conditions for accurate comparisons. semmelweis.hunih.gov

Table 1: Representative ⁷⁷Se NMR Chemical Shift Ranges for Different Selenium Oxidation States.

| Selenium Compound Type | Oxidation State | Typical ⁷⁷Se Chemical Shift Range (ppm) |

| Diphenyl Selenide | +2 | ~400-500 |

| This compound | +4 | ~800-1000 |

| Diphenyl Selenone | +6 | ~1000-1100 |

Note: These are approximate ranges and can vary based on substituents and experimental conditions.

¹H and ¹³C NMR Investigations of Reaction Intermediates

¹H and ¹³C NMR spectroscopy are fundamental in elucidating the structure of organic molecules and are routinely used to follow the progress of reactions involving this compound. These techniques allow for the identification of reactants, products, and transient intermediates.

In studies of selenoxide elimination reactions, ¹H and ¹³C NMR are used to characterize the starting materials and the resulting alkenes. mdpi.com For example, in the selenoxide elimination-triggered enamine hydrolysis, NMR spectroscopy was used to observe the disappearance of signals corresponding to the starting amino organoselenide and the appearance of signals for the resulting primary or secondary amines. mdpi.comresearchgate.net The chemical shifts and coupling constants of the protons and carbons in the phenyl rings and any adjacent alkyl chains provide detailed structural information.

For instance, in the characterization of various organoselenium compounds, detailed ¹H and ¹³C NMR data, including chemical shifts (δ) in ppm and coupling constants (J) in Hz, are reported to confirm the proposed structures. rsc.orgmdpi.com The analysis of these spectra is crucial for identifying the formation of specific intermediates during a reaction. A combined NMR and computational study investigated the complex mechanistic path of the oxidation of diphenyl diselenide by H₂O₂, identifying the formation of the selenoxide and subsequent products. nih.gov

Stereochemical Dependence of Coupling Constants (e.g., ⁷⁷Se-¹³C)

The magnitude of the spin-spin coupling constants between ⁷⁷Se and ¹³C nuclei is highly dependent on the stereochemical relationship between the coupled atoms. oup.com This dependence is a powerful tool for determining the conformation and configuration of organoselenium compounds.

Both geminal (²J(Se-C)) and vicinal (³J(Se-C)) coupling constants show a marked stereochemical behavior. oup.comnih.gov Theoretical studies have shown that relativistic effects are crucial for accurately calculating these coupling constants. nih.gov For aromatic organoselenium compounds, long-range couplings between ⁷⁷Se and ¹³C have been measured to understand the factors governing their magnitude. oup.comosti.gov

Three main factors influence the magnitude of these couplings:

Orientational Effect: The orientation of the selenium lone pair of electrons relative to the coupled carbon atom has a significant impact.

Coordination Number: The number of bonds to the selenium atom affects the coupling constants.

Ring Formation: The incorporation of the selenium atom into a ring system can have a substantial effect on the coupling values. oup.comosti.gov

For selenoxides, an "inverse effect" has been observed, where the formation of the selenoxide from a selenide can lead to a decrease in the long-range coupling constants in cyclic systems, which is contrary to the increase observed in acyclic compounds. oup.com This stereochemical dependence is invaluable for detailed structural analysis in solution.

Table 2: Example of Stereochemical Dependence of ²J(Se-C) in Substituted Diphenyl Selenides.

| Compound | Substituent Position | ²J(Se-C(6)) (Hz) | ²J(Se-C(2',6')) (Hz) |

| 2-(phenylseleno)benzoic acid | 2 | 6.0 ± 0.5 | 11.1 ± 0.7 |

| 2-(hydroxymethyl)phenyl phenyl selenide | 2 | 6.0 ± 0.5 | 11.1 ± 0.7 |

Data from Nakanishi, W. et al. (1983). oup.com The difference in coupling constants to the ortho-carbons reflects the conformational preferences of the molecule.

Monitoring of Epimerization and Racemization Processes by NMR

This compound possesses a stereogenic selenium center, making it a chiral molecule. The configurational stability of selenoxides is a key aspect of their chemistry. NMR spectroscopy is an effective technique for monitoring dynamic processes such as epimerization (the change in configuration at one of several stereogenic centers) and racemization (the conversion of an enantiomerically enriched mixture into a racemate).

Selenoxides racemize much more rapidly than the analogous sulfoxides. sci-hub.se This process can be acid-catalyzed. Dynamic NMR measurements can be used to determine the energy barriers for inversion at the selenium center. sci-hub.se In cases where diastereomeric selenoxides are formed, ¹H NMR can be used to determine the diastereomeric ratio and to monitor its change over time. For example, the treatment of a steroidal precursor with benzeneselenenyl chloride and an oxidizing agent produced a 2:1 mixture of diastereomeric selenoxides. The major diastereomer was observed to epimerize to the same 2:1 mixture over time, a process that was conveniently followed by ¹H NMR. mdpi.com

The ability to monitor these stereochemical changes is crucial for understanding the reactivity and for applications in asymmetric synthesis where the stereochemical integrity of the selenoxide is important.

Computational Chemistry Methodologies

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for investigating the reaction mechanisms of organoselenium compounds, including this compound. nih.govrsc.org DFT calculations provide detailed insights into the potential energy surface of a reaction, allowing for the characterization of transition states and intermediates, and the calculation of reaction barriers and energies. nih.gov

DFT studies have been instrumental in understanding the oxidation of diphenyl diselenide to this compound by hydrogen peroxide. Calculations have determined the activation energy for this process to be +19.1 kcal mol⁻¹ with a reaction energy of -38.1 kcal mol⁻¹ (at the ZORA-OPBE/TZ2P level of theory). nih.gov These computational findings complement experimental observations from techniques like NMR.

Furthermore, DFT has been used to explore the subsequent reactions of this compound. For example, in the context of its catalytic activity, DFT calculations have shed light on the autocatalytic mechanism where a perseleninic acid, formed from the selenoxide, can oxidize both diphenyl diselenide and this compound with relatively low activation energies. nih.gov

In the study of selenoxide elimination reactions, DFT calculations have been employed to investigate the underlying mechanism of enamine hydrolysis triggered by the elimination. mdpi.comresearchgate.net These calculations can model the reaction in different solvent environments by using continuum solvation models like the Conductor-like Screening Model (COSMO), providing a more realistic picture of the reaction in solution. mdpi.comrsc.org The choice of functional (e.g., OLYP, B3LYP) and basis set (e.g., TZ2P) is critical for obtaining accurate results. rsc.orgnih.gov

Table 3: Calculated Energies for the Oxidation of Diphenyl Diselenide by H₂O₂.

| Parameter | Value (kcal mol⁻¹) | Level of Theory |

| Activation Energy (to form Selenoxide) | +19.1 | ZORA-OPBE/TZ2P |

| Reaction Energy (to form Selenoxide) | -38.1 | ZORA-OPBE/TZ2P |

| Activation Energy (Perseleninic acid + Diphenyl Diselenide) | +11.8 | ZORA-OPBE/TZ2P |

| Reaction Energy (Perseleninic acid + Diphenyl Diselenide) | -32.6 | ZORA-OPBE/TZ2P |

| Activation Energy (Perseleninic acid + this compound) | +11.4 | ZORA-OPBE/TZ2P |

| Reaction Energy (Perseleninic acid + this compound) | -32.8 | ZORA-OPBE/TZ2P |

Data from Bortoli et al. (2021). nih.gov

Elucidation of Potential Energy Surfaces and Transition States

Theoretical Probing of Oxidation State Interconversions (e.g., Se(IV) to Se(VI))

This compound is a selenium(IV) compound. Theoretical studies have been crucial in understanding the interconversion between the Se(IV) and Se(VI) oxidation states, a topic of debate in the context of organoselenium-catalyzed oxidations. nih.govresearchgate.netunipd.it While Se(VI) species like selenonic acids are, in principle, more powerful oxidants, computational and experimental work has highlighted the privileged role of Se(IV) species (such as peroxyseleninic acid, formed from seleninic acid) as the main active species in many oxygen-transfer reactions using hydrogen peroxide. nih.govresearchgate.net

The origin of this preference has been traced to the energetics of catalyst activation. DFT calculations revealed that the seleninic acid (Se(IV)) catalyst undergoes less structural distortion when activating H₂O₂ compared to the corresponding selenonic acid (Se(VI)). nih.govresearchgate.net This results in a lower activation barrier for the formation of the active oxidant from the Se(IV) precursor. nih.gov

Conversely, the conversion of the Se(IV) catalyst to the Se(VI) state, although potentially thermodynamically favorable, can be kinetically challenging and may represent a catalyst inactivation pathway. nih.gov Theoretical probing of the interconversion mechanism has examined various plausible pathways, providing a mechanistic explanation for the advantages and disadvantages of each oxidation state in different stages of the catalytic cycle. nih.govresearchgate.netresearchgate.net These computational results have been vital in rationalizing experimental observations where Se(IV) precursors are effective catalysts for oxidations that involve multiple oxygen-transfer steps. researchgate.net

Modeling of Thiol-Selenoxide Interactions and Thiol Modifier Effects

The interaction between organoselenium compounds and biological thiols is fundamental to their pharmacological and toxicological profiles. unipd.itresearchgate.net Computational modeling has provided significant insights into these interactions, particularly the "thiol modifier effect," where diselenides catalyze thiol oxidation. unipd.itrsc.org This is relevant to this compound, as it is readily formed from its precursor, diphenyl diselenide, under oxidative conditions. rsc.org

The core reaction involves the nucleophilic attack of a thiolate anion on the selenium-selenium bond of a diselenide, leading to the formation of a selenenyl sulfide (B99878) (with a Se-S bond) and a selenolate anion. unipd.itmdpi.com DFT calculations have been used to model this process for a series of substituted diphenyl diselenides. unipd.itrsc.org These studies revealed that:

In the gas phase, the reaction proceeds through a stable three-center intermediate with no activation barrier. rsc.org

In aqueous solution, the mechanism shifts to a direct Sₙ2 displacement. rsc.org

Electron-withdrawing substituents on the aromatic rings make the reaction more thermodynamically favorable (more negative reaction energy). unipd.itrsc.org However, strong electron-withdrawing groups can also increase the activation barrier due to structural changes in the reactant. unipd.itrsc.org

Direct interactions with the selenoxide have also been studied. The reaction of bis(2,4,6-trimethylphenyl) selenoxide with various thiols was monitored by ⁷⁷Se NMR spectroscopy, which showed that the selenoxide was reduced back to the corresponding selenide at room temperature. researchgate.net Computational models also indicate that the selenoxide can act as a hydrogen bond acceptor with proton donors. researchgate.net

Computational Analysis of Enantiocontrol in Asymmetric Reactions

While this compound itself is achiral, computational methods are essential for analyzing and understanding enantiocontrol in asymmetric reactions involving chiral organoselenium reagents, including chiral selenoxides. mdpi.comresearchgate.net The stereochemical stability of the selenium center is a key factor. For selenoxides, this stability is related to the energy barrier for pyramidal inversion at the selenium atom.

Computational analysis has been applied to quantify these barriers. For a series of diastereoisomeric diaryl selenoxides, the free energies of activation (ΔG*) for epimerization were calculated based on the coalescence temperature of ⁷⁷Se NMR signals. mdpi.com The calculated values, ranging from 61 to 85.8 kJ/mol, demonstrated that the rate of epimerization, and thus the stereochemical stability of the chiral selenium center, is strongly dependent on the steric bulk of ortho substituents on the aryl rings. mdpi.com Such calculations are critical for designing chiral selenoxide reagents that are configurationally stable under reaction conditions.

In broader asymmetric catalysis involving selenium compounds, computational studies help elucidate the mechanism of stereoselectivity. For example, in a copper-catalyzed asymmetric α-selenenylation of 2-acylimidazoles, computational investigations were used to support a proposed supramolecular catalytic pathway that governs the enantiocontrol. acs.org Although many applications use an achiral selenium source like diphenyl diselenide with a chiral catalyst, the principles of computational analysis of transition state energies and non-covalent interactions are the same for understanding the origins of asymmetric induction. researchgate.netacs.org

Infrared (IR) and Mass Spectrometry (MS) Applications in Mechanistic Studies

Infrared (IR) spectroscopy and mass spectrometry (MS) are powerful analytical techniques used to obtain structural information and probe reaction mechanisms involving this compound and related compounds, often in tandem with computational analysis. mdpi.comresearchgate.net

Mass spectrometry is routinely used to identify reaction products and intermediates, providing crucial evidence for proposed pathways. In a study of a novel selenoxide elimination-triggered enamine hydrolysis, MS was used alongside NMR and DFT calculations to characterize the reaction, confirming the formation of primary and secondary amines as the final products. mdpi.com

IR spectroscopy provides information about the functional groups present in a molecule. It has been used to characterize novel organoselenium compounds, including selenoxides and their metal complexes. researchgate.net For example, the IR data for a bulky selenoxide, bis(2,4,6-trimethylphenyl) selenoxide, supported its characterization and helped in studying its hydrogen-bonding interactions. researchgate.net

The combination of these experimental techniques with theoretical calculations is particularly powerful. Cryogenic gas-phase IR spectroscopy, coupled with computational chemistry, can unravel the specific structures of ions observed in mass spectrometry. mpg.de This allows for the detailed characterization of transient species and fragment ions, shedding light on complex dissociation mechanisms that would otherwise be difficult to elucidate. mpg.de This integrated approach provides a comprehensive picture of the reaction, from the identity of stable products to the structure of fleeting intermediates. mdpi.commpg.de

Stereochemical Aspects and Chiral Control in Diphenyl Selenoxide Chemistry

Stereogenicity of the Selenium Center

The selenium atom in an unsymmetrical selenoxide, such as a substituted diphenyl selenoxide, is a stereogenic center. mdpi.comnih.gov Similar to sulfoxides, selenoxides adopt a tetrahedral-like, pyramidal geometry where the selenium atom, two organic residues, an oxygen atom, and a lone pair of electrons occupy the vertices. mdpi.com If the two organic groups attached to the selenium are different, the molecule is chiral and can exist as a pair of enantiomers. The pyramidal configuration at the selenium atom was first confirmed by mixed crystal studies in 1946. mdpi.com This inherent chirality is the foundation for the use of selenoxides in stereoselective reactions. The addition of an oxidizing agent like hydrogen peroxide to a prochiral diselenide, such as diphenyl diselenide, results in the formation of a selenoxide with a stereogenic selenium center. nih.gov

Configurational Stability and Instability of Selenoxides

A critical aspect of selenoxide stereochemistry is their configurational stability. While chiral selenoxides can be synthesized, they are often prone to racemization, rendering them less stable than their analogous sulfoxides. rsc.org This instability has historically made the isolation of optically pure selenoxides challenging. mdpi.com

Two primary mechanisms are responsible for the racemization of chiral selenoxides:

Hydrate (B1144303) Formation: The most common pathway for racemization, especially in the presence of water, involves the formation of an achiral hydrate. oup.com The selenium atom of the selenoxide is attacked by a water molecule, leading to the formation of a symmetric dihydroxyselenurane intermediate (R-Se(OH)₂-R'). mdpi.comoup.com This achiral species can then eliminate water to regenerate the selenoxide, but in a racemic form, thereby losing the initial stereochemical information. oup.com This process is accelerated in both acidic and basic media. mdpi.comnih.gov The mechanism has been confirmed by experiments using ¹⁸O-labeled water, which showed oxygen exchange on the selenium atom during racemization. oup.com

Pyramidal Inversion: This is a thermally induced mechanism where the molecule inverts its pyramidal geometry at the selenium center, much like nitrogen inversion in amines. mdpi.com This process does not require a reagent like water but is dependent on overcoming a specific energy barrier. For selenoxides, this barrier is significantly lower than for corresponding sulfoxides, contributing to their lower configurational stability. mdpi.com

The stability of selenoxides can be enhanced by structural modifications. Introducing bulky substituents at the ortho positions of the aryl rings increases the barrier to both pyramidal inversion and racemization via hydrate formation. mdpi.comoup.com Furthermore, intramolecular coordination, for instance by an amino group positioned to interact with the selenium atom, can stabilize the configuration and has enabled the first isolation of optically pure selenoxides without bulky groups. acs.orgacs.org The stabilization energy from such coordination has been estimated to be approximately 3 kcal/mol. acs.orgacs.org

The energy required for the epimerization of selenoxides is a key measure of their configurational stability. Studies on diastereoisomeric diaryl selenoxides have determined the free energies of activation (ΔG‡) for this process. These values are highly dependent on the steric hindrance provided by substituents on the phenyl rings.

Activation Barriers for Epimerization of Diaryl Selenoxides

| Substituents on Phenyl Rings | Activation Energy (kJ mol⁻¹) | Reference |

|---|---|---|

| Varying ortho-alkyl groups | 61 - 85.8 | mdpi.com |

| Comparison to Sulfoxides | 150 - 180 | mdpi.com |

As the data indicates, the activation barriers for selenoxide epimerization are considerably lower than those for analogous sulfoxides (150–180 kJ/mol), highlighting the greater configurational lability of the selenium compounds. mdpi.com This difference underscores why racemization is a more significant issue for selenoxides.

Mechanisms of Racemization (e.g., Hydrate Formation, Pyramidal Inversion)

Asymmetric Induction and Chirality Transfer in Reactions

Despite their potential instability, chiral selenoxides are valuable reagents in asymmetric synthesis, where the stereogenic selenium center can influence the stereochemical outcome of a reaction.

Chirality at the selenium atom can be transferred to a product molecule with high stereocontrol. Key examples include:

nih.govrsc.org-Sigmatropic Rearrangement: Optically active allyl selenoxides, often generated in situ, undergo a rapid nih.govrsc.org-sigmatropic rearrangement to produce optically active allylic alcohols. mdpi.comrsc.org This reaction proceeds with a high degree of chirality transfer from the selenium atom to the newly formed carbon stereocenter.

Diastereoselective Oxidation: The oxidation of a prochiral selenide (B1212193) containing another stereocenter can lead to a mixture of diastereomeric selenoxides, often with one diastereomer being favored. mdpi.com For instance, the oxidation of steroidal selenides has been shown to produce diastereomeric selenoxides in unequal ratios. mdpi.com

Reactions with Retention of Configuration: Optically active selenoxides can react to form new chiral products while retaining the original configuration at the selenium center. A notable example is the reaction of an optically active (RSe)-selenoxide with active methylene (B1212753) compounds to yield diastereomerically and enantiomerically pure selenonium ylides. mdpi.comnih.gov

To achieve high levels of enantioselectivity and overcome the inherent challenges of selenoxide stability, modern synthetic methods often employ chiral catalysts and ligands. researchgate.netdntb.gov.ua

Asymmetric Oxidation: A primary strategy for generating enantiomerically enriched selenoxides is the asymmetric oxidation of prochiral selenides. Chiral oxidizing agents, such as N-sulfonyloxaziridines (e.g., Davis oxaziridines), have been successfully used to convert selenides into the corresponding selenoxides with high enantiomeric excess (ee). mdpi.com

Chiral Selenium Catalysts and Ligands: The development of chiral organoselenium compounds that can act as catalysts or ligands for metal catalysts has become a major area of research. researchgate.net Chiral selenium-containing ligands have been used in metal-catalyzed processes involving rhodium, palladium, and other transition metals. researchgate.netmdpi.com Recently, highly effective chiral electrophilic selenium catalysts built on rigid molecular scaffolds have been designed for enantioselective oxidative cyclization reactions. acs.org Additionally, chiral N,N′-dioxide cobalt(II) complexes have been shown to catalyze the asymmetric nih.govrsc.org-sigmatropic rearrangement of allylic selenides, affording products with high yield and enantioselectivity. mdpi.com

Examples of Chiral Catalysts in Selenoxide-Mediated Asymmetric Synthesis

| Reaction Type | Catalyst/Reagent System | Outcome | Reference |

|---|---|---|---|

| Asymmetric Oxidation | Prochiral Selenide + Chiral N-sulfonyloxaziridine | Enantiomerically enriched selenoxides (up to >90% ee) | mdpi.com |

| Asymmetric nih.govrsc.org-Sigmatropic Rearrangement | Allylic Selenide + α-diazo pyrazoleamides + Chiral N,N′-dioxide Co(II) complex | Optically active selenides (up to 99% yield, 97% ee) | mdpi.com |

| Asymmetric Oxidative Cyclization | β,γ-Unsaturated Carboxylic Acids + Chiral Selenium Catalyst (Indanol Scaffold) | Enantioenriched γ-butenolides | acs.org |

| Atroposelective C−H Selenylation | 1-Aryl Isoquinolines + Chiral SCpRh(III) complex | Axial chiral 1-aryl isoquinoline (B145761) selenides (up to 95% yield, 96% ee) | mdpi.com |

These catalytic approaches represent the forefront of the field, enabling chemists to harness the reactivity of selenoxides for the construction of complex chiral molecules with high precision.

Advanced Applications in Organic Synthesis and Catalysis

Diphenyl Selenoxide as a Stoichiometric Reagent

This compound serves as a selective and mild oxidizing agent for specific functional groups. Its stoichiometric use is particularly valuable in reactions where other oxidants might be too harsh or lack selectivity.

One key application is the oxidation of catechols and hydroquinones. umich.edu this compound can selectively oxidize these substrates to the corresponding quinones in high yield. umich.edu A significant advantage of this reagent is its inertness towards simple phenols, allowing for selective oxidation in multifunctional molecules. umich.edu The reaction proceeds under mild conditions, often at room temperature, and the diphenyl selenide (B1212193) byproduct can be recovered and recycled. umich.edu

Another major stoichiometric application is the α,β-dehydrogenation of carbonyl compounds. orgsyn.org This process involves two steps: the α-phenylselenenylation of a ketone, ester, or aldehyde, followed by oxidation to the corresponding selenoxide. orgsyn.orgwikipedia.org The intermediate α-phenylseleno carbonyl compound is typically stable and can be isolated. Upon oxidation with an agent like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA), the resulting selenoxide undergoes a spontaneous syn-elimination at low temperatures (-50 to 40 °C) to introduce a double bond, yielding an α,β-unsaturated carbonyl compound. orgsyn.orgwikipedia.org This method is valued for its mildness and high efficiency in creating conjugated systems. wikipedia.org

| Substrate Type | Reagent | Product | Key Features |

| Catechols/Hydroquinones | This compound (stoichiometric) | Quinones | Selective oxidation; simple phenols are not affected; mild conditions. umich.edu |

| Ketones, Esters, Aldehydes | 1. Diphenyl diselenide/Benzeneselenenyl halide 2. Oxidant (e.g., H₂O₂) | α,β-Unsaturated carbonyl compounds | Two-step process involving selenoxide syn-elimination; very mild conditions for double bond formation. orgsyn.orgwikipedia.org |

This compound and Its Derivatives as Catalysts in Green Chemistry

The principles of green chemistry encourage the use of catalytic rather than stoichiometric reagents to minimize waste. This compound and its precursors, primarily diphenyl diselenide, have proven to be effective catalysts, especially in oxidation reactions using environmentally benign oxidants like hydrogen peroxide (H₂O₂). rsc.orgnih.gov

Organoselenium compounds can catalytically activate H₂O₂, which is otherwise a slow oxidant, to perform a variety of transformations. csustan.eduuio.no Diphenyl diselenide is readily oxidized in situ to the active selenoxide or further to a peroxyseleninic acid, which is a powerful oxidizing agent. rsc.orgnih.gov This catalytic cycle generates water as the only byproduct, aligning perfectly with green chemistry principles. researchgate.net

Applications of this catalytic system include:

Dihydroxylation of Alkenes : Diphenyl diselenide catalyzes the dihydroxylation of olefins using H₂O₂ in aqueous media, providing a green alternative to metal-based reagents. researchgate.net

Epoxidation and Baeyer-Villiger Oxidations : Aryl benzyl (B1604629) selenoxides, derivatives of this compound, are efficient catalysts for the epoxidation of alkenes and the Baeyer-Villiger oxidation of ketones and aldehydes with hydrogen peroxide. nih.govorganic-chemistry.org

Oxidation of Amines and Alcohols : Diphenyl diselenide has been used as a pre-catalyst for the oxidation of primary aromatic amines to nitro compounds and alcohols to aldehydes or ketones. mdpi.comrsc.org

The development of these catalytic methods in green solvents like water or under solvent-free conditions further enhances their environmental credentials. uio.noresearchgate.netmdpi.com

| Catalytic Process | Catalyst/Pre-catalyst | Oxidant | Substrate | Product | Green Aspects |

| Dihydroxylation | Diphenyl diselenide | H₂O₂ | Alkenes | 1,2-Diols | Use of H₂O₂; water as solvent; high atom economy. researchgate.net |

| Epoxidation | Benzyl 3,5-bis(trifluoromethyl)phenyl selenoxide | H₂O₂ | Alkenes | Epoxides | Metal-free catalysis; H₂O₂ as oxidant. organic-chemistry.org |